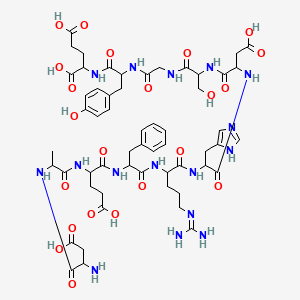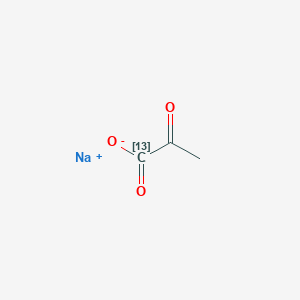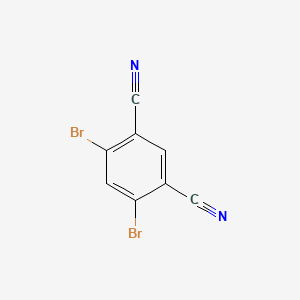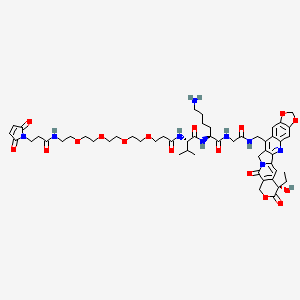
H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH is a peptide composed of eleven amino acidsAmyloid beta-Protein (1-11) trifluoroacetate salt . This peptide sequence is part of the amyloid beta-protein, which is associated with various biological processes and diseases, including Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: can undergo various chemical reactions, including:
Oxidation: Certain amino acids like tyrosine and histidine can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine .
Scientific Research Applications
H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in amyloid formation and its implications in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic target for Alzheimer’s disease and other amyloid-related conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH involves its interaction with cellular proteins and membranes. It can aggregate to form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer’s disease. The peptide interacts with various molecular targets, including enzymes and receptors, affecting cellular pathways related to protein aggregation and neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
H-His-ala-glu-gly-thr-phe-thr-ser-asp-val-ser-ser-tyr-leu-glu-gly-gln-ala-ala-lys-glu-phe-ile-ala-trp-leu-val-arg-gly-arg-gly-OH: (Semaglutide)
H-His-2-methyl-ala-glu-gly-thr-phe-thr-ser-asp-val-ser-ser-tyr-leu-glu-gly-gln-ala-ala-lys-glu-phe-ile-ala-trp-leu-val-lys-2-methyl-ala-arg-CONH2: (Taspoglutide)
Uniqueness
H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: is unique due to its specific sequence and its role in amyloid beta-protein formation. Unlike other peptides, it is directly associated with the early stages of amyloid aggregation, making it a critical target for Alzheimer’s disease research .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCCPVJIGFHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H76N16O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate](/img/structure/B8193171.png)
![sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8193172.png)
![4'-(N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8193174.png)
![(2E)-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-tert-butyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8193180.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8193192.png)



![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B8193232.png)

![2-[2-[[8-(2,6-Difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]-1-isocyanoguanidine](/img/structure/B8193247.png)
